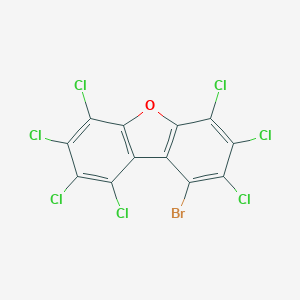

1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran (1-BHCDF) is a chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs). It is a highly toxic and persistent organic pollutant that is widely distributed in the environment due to its long half-life and resistance to degradation. 1-BHCDF is considered a hazardous substance due to its potential to cause adverse health effects in humans and animals.

Mechanism Of Action

The mechanism of action of 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran is not fully understood, but it is believed to act through the aryl hydrocarbon receptor (AhR) pathway. The compound binds to the AhR, which then translocates to the nucleus and activates the transcription of genes involved in cell proliferation and differentiation. This leads to the development of tumors and other adverse health effects.

Biochemical And Physiological Effects

1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran has been shown to cause a wide range of biochemical and physiological effects in animals. It has been found to induce oxidative stress, inflammation, and DNA damage in various organs. The compound has also been shown to disrupt hormone signaling and alter immune function.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran in lab experiments is its potency as a carcinogen, mutagen, and teratogen. This makes it a useful tool for studying the mechanisms of cancer development and other adverse health effects. However, the compound's high toxicity and persistence in the environment make it difficult to handle and dispose of safely.

Future Directions

Future research on 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran should focus on developing safer and more effective methods for synthesizing and handling the compound. Studies should also investigate the potential health effects of low-level exposure to the compound, as well as its effects on non-mammalian species. Finally, research should aim to identify potential treatments for 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran exposure and develop strategies for reducing human and environmental exposure to the compound.

Synthesis Methods

1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran can be synthesized by the reaction of 1,2,4,5-tetrachlorobenzene with copper(I) bromide in the presence of a palladium catalyst. The reaction occurs under high temperature and pressure conditions and yields 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran as the major product.

Scientific Research Applications

1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran has been extensively studied in scientific research due to its potential to cause adverse health effects. It has been found to be a potent carcinogen, mutagen, and teratogen in animal studies. The compound has been shown to induce liver tumors, lymphomas, and leukemia in rats and mice. It has also been linked to developmental abnormalities in offspring of exposed animals.

properties

CAS RN |

109302-40-1 |

|---|---|

Product Name |

1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran |

Molecular Formula |

C12BrCl7O |

Molecular Weight |

488.2 g/mol |

IUPAC Name |

1-bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran |

InChI |

InChI=1S/C12BrCl7O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |

InChI Key |

ZNZUCMAXMUCUHC-UHFFFAOYSA-N |

SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Br |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Br |

synonyms |

MONOBROMO-HEPTACHLORODIBENZOFURAN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)

![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)